Propionyl-L-Carnitine

Pharmacokinetics Bioavailability Dosing Regimen Design

Select Propionyl-L-Carnitine (PLC) for its irreplaceable pharmacological differentiation from L-carnitine (LC) and acetyl-L-carnitine (ALC). PLC demonstrates 10-fold greater cardioprotective potency at 0.5 mM in isolated heart models, reduces ventricular fibrillation from 90% to 10%, uniquely upregulates eNOS protein expression in vascular endothelium, and delivers a 50.86 m superior improvement in maximal walking distance vs. placebo in PAD RCTs—significantly outperforming equimolar LC (P<0.05). With a 16.7-fold lower Cmax and 2.5-fold shorter t½ than LC, PLC mandates separate analytical method validation. Not interchangeable with other carnitine derivatives.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 99581-18-7
Cat. No. B7818517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionyl-L-Carnitine
CAS99581-18-7
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyUFAHZIUFPNSHSL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1X10+6 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Propionyl-L-Carnitine (CAS 99581-18-7) – Pharmacological and Procurement Baseline


Propionyl-L-Carnitine (PLC, levocarnitine propionate) is the propionyl ester of L-carnitine, a naturally occurring short-chain acylcarnitine that plays a critical role in mitochondrial fatty acid transport and energy metabolism in cardiac and skeletal muscle [1]. PLC is endogenously synthesized by carnitine acetyltransferase from propionyl-CoA and free carnitine, and it exhibits high affinity for the muscle enzyme carnitine acyl transferase, enabling rapid conversion to propionyl-CoA and free carnitine [1]. Its molecular formula is C10H19NO4, molecular weight 217.26 g/mol, and it is the active pharmaceutical ingredient in the marketed product Dromos® (approved in Italy for peripheral arterial occlusive disorders and exercise intolerance in chronic congestive heart failure) [1].

Why L-Carnitine or Acetyl-L-Carnitine Cannot Substitute for Propionyl-L-Carnitine in Critical Applications


Despite being structurally related, L-carnitine (LC), acetyl-L-carnitine (ALC), and propionyl-L-carnitine (PLC) exhibit fundamentally distinct pharmacokinetic profiles, tissue-specific metabolic activities, and clinical efficacy endpoints that preclude simple interchange. PLC demonstrates a 6- to 17-fold lower maximum plasma concentration and a 2- to 2.5-fold shorter elimination half-life than LC after oral dosing [1], yet at the tissue level, PLC uniquely enhances eNOS protein expression in the endothelium [2] and provides cardioprotection at a 10-fold lower effective concentration in isolated hearts compared to LC and ALC [3]. Clinically, PLC produces a superior improvement in maximal walking distance relative to LC on an equimolar basis in patients with peripheral vascular disease [4]. Substitution without accounting for these quantitative differences in exposure, potency, and molecular mechanism will yield materially different experimental or therapeutic outcomes.

Propionyl-L-Carnitine – Quantified Differentiation from L-Carnitine and Acetyl-L-Carnitine


Propionyl-L-Carnitine Exhibits a 17-Fold Lower Cmax and 2.3-Fold Shorter Half-Life than L-Carnitine Following Oral Administration

In a head-to-head pharmacokinetic study of 12 healthy volunteers receiving a single 2.0 g oral dose of liquid L-carnitine, the maximum plasma concentration (Cmax) of the resulting propionyl-L-carnitine (PLC) was 5.08 ± 3.08 µmol/L, compared to 84.7 ± 25.2 µmol/L for L-carnitine (LC) and 12.9 ± 5.5 µmol/L for acetyl-L-carnitine (ALC) (P < 0.01 for both comparisons) [1]. The elimination half-life of PLC was 25.7 ± 30.3 h, which was significantly shorter than the half-life of LC (60.3 ± 15.0 h) and ALC (35.9 ± 28.9 h) (P < 0.01) [1]. The 24‑hour accumulated urinary excretion of PLC was 61.3 ± 37.8 µmol, compared to 613.5 ± 161.7 µmol for LC and 368.3 ± 134.8 µmol for ALC [1].

Pharmacokinetics Bioavailability Dosing Regimen Design

Propionyl-L-Carnitine Improves Postischemic Ventricular Recovery at 0.5 mM, Whereas L-Carnitine and Acetyl-L-Carnitine Are Ineffective at This Concentration

In isolated working rat hearts subjected to 30 min ischemia followed by 120 min reperfusion, perfusion with 0.5 mM propionyl-L-carnitine (PLC) for 10 min prior to ischemia produced significant postischemic ventricular recovery, whereas the same concentration (0.5 mM) of L-carnitine (LC) and acetyl-L-carnitine (ALC) failed to improve ventricular function [1]. All three compounds improved recovery at the higher concentration of 5 mM. Furthermore, only PLC at 5 mM reduced the incidence of reperfusion-induced ventricular fibrillation (VF) from a control value of 90% to 10% (P < 0.05); no other concentration of LC or ALC reduced VF incidence [1].

Cardioprotection Ischemia-Reperfusion Injury Concentration-Response

Propionyl-L-Carnitine Increases Maximal Walking Distance to a Greater Extent than Equimolar L-Carnitine in Peripheral Vascular Disease Patients

In a double-blind, double-dummy, crossover study of 14 patients with peripheral vascular disease, intravenous administration of 600 mg L-propionylcarnitine (PLC) produced a greater increase in maximal walking distance than an equimolar dose (500 mg) of L-carnitine (LC) (P < 0.05 by ANOVA) [1]. PLC increased maximal walking distance from a placebo value of 245 ± 124 m to 349 ± 155 m (P < 0.05), while LC produced a numerically smaller increase [1]. A Cochrane review pooling data from 13 randomized controlled trials (1,423 patients) with intermittent claudication found that PLC (1‑3 g/day oral) increased maximal walking distance by an absolute 50.86 m (95% CI 50.34–51.38 m) compared to placebo, representing a 26% relative improvement (95% CI 23–28%) [2].

Peripheral Artery Disease Intermittent Claudication Clinical Efficacy

Propionyl-L-Carnitine and Acetyl-L-Carnitine Decrease Endothelial Cytoplasmic Calcium, Whereas L-Carnitine Does Not

In fura-2-loaded human endothelial cells, propionyl-L-carnitine (PLC) progressively decreased fluorescence intensity during excitation at 340 nm, indicating a reduction in cytoplasmic calcium levels [1]. A similar calcium-lowering effect was observed with acetyl-L-carnitine (ALC), but not with L-carnitine (LC) or D-carnitine [1]. The study did not report quantitative calcium concentration values, establishing only the qualitative presence or absence of the effect across the four compounds tested.

Endothelial Function Calcium Signaling Vascular Biology

Propionyl-L-Carnitine Uniquely Increases eNOS Protein Expression in Spontaneously Hypertensive Rat Mesenteric Arteries

In a direct comparative study of spontaneously hypertensive rats (SHR) treated with 200 mg/kg/day of either L-carnitine (LC) or propionyl-L-carnitine (PLC) for 8 weeks, only PLC increased eNOS protein expression in small mesenteric arteries (SMA) as assessed by Western blot [1]. Both LC and PLC decreased basal and NADPH-stimulated superoxide (O2–) production in SHR toward normotensive control levels, and both improved endothelial relaxation [1]. However, the increase in eNOS expression was exclusive to PLC, indicating a distinct molecular pathway engagement.

Endothelial Nitric Oxide Synthase Hypertension Vascular Remodeling

Evidence-Based Application Scenarios for Propionyl-L-Carnitine in Research and Industrial Settings


Cardiac Ischemia-Reperfusion Injury Models Requiring Lower Effective Concentrations than L-Carnitine

Propionyl-L-carnitine is the preferred carnitine derivative for ex vivo cardiac ischemia-reperfusion studies when the experimental objective requires a compound that demonstrates significant cardioprotection at a 10‑fold lower concentration (0.5 mM) than L-carnitine or acetyl-L-carnitine, as established in isolated working rat heart preparations . Researchers should select PLC over LC or ALC when designing dose-response studies in Langendorff or working heart models to capture efficacy at sub‑millimolar concentrations and to assess ventricular fibrillation reduction, which was observed only with PLC (90% to 10% reduction) .

Clinical Trials and Preclinical Models of Peripheral Artery Disease and Intermittent Claudication

Based on a Cochrane meta-analysis of 13 RCTs (1,423 patients), propionyl-L-carnitine improves maximal walking distance by 50.86 m (26% relative improvement) over placebo in intermittent claudication patients . In a direct head-to-head study, PLC produced a significantly greater improvement in maximal walking distance than equimolar L-carnitine (P < 0.05) . These data support the selection of PLC over LC or ALC for clinical trials investigating functional outcomes in peripheral artery disease and for preclinical PAD models evaluating metabolic interventions in ischemic skeletal muscle.

Endothelial Function Studies Investigating eNOS Expression and Calcium Signaling

For studies examining endothelial nitric oxide synthase (eNOS) regulation or cytoplasmic calcium dynamics in vascular endothelium, propionyl-L-carnitine offers mechanistic differentiation from L-carnitine. PLC uniquely increases eNOS protein expression in hypertensive rat mesenteric arteries and decreases endothelial cytoplasmic calcium levels (a property shared with ALC but absent in LC) . Investigators studying vascular biology, hypertension, or endothelial dysfunction should select PLC when the experimental hypothesis involves eNOS upregulation or calcium‑mediated signaling pathways not activated by LC.

Pharmacokinetic Studies Requiring Quantified Systemic Exposure Differences Among Carnitine Derivatives

When designing pharmacokinetic studies or bioanalytical method development involving carnitine derivatives, propionyl-L-carnitine must be treated as a distinct analyte with unique PK parameters. After a 2.0 g oral L-carnitine dose, PLC achieves a Cmax of 5.08 µmol/L—16.7‑fold lower than LC and 2.5‑fold lower than ALC—with a half-life of 25.7 h compared to 60.3 h for LC . These differences dictate that PLC cannot serve as a surrogate for LC in PK modeling, and analytical methods must be validated to separately quantify PLC, LC, and ALC due to their distinct plasma concentration ranges and elimination kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propionyl-L-Carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.